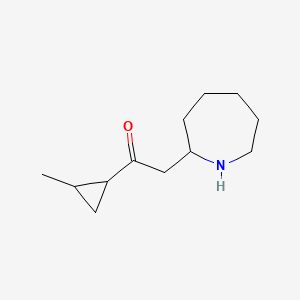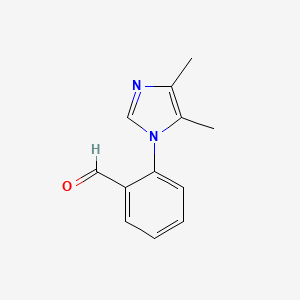
2-(3-Chlorophenyl)cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)cycloheptan-1-one is an organic compound with the molecular formula C13H15ClO It is a derivative of cycloheptanone, where a chlorine atom is substituted at the third position of the phenyl ring attached to the cycloheptanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the use of Grignard reagents. In this approach, 3-chlorophenylmagnesium bromide is reacted with cycloheptanone under anhydrous conditions to yield this compound. This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high efficiency and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)cycloheptan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate biochemical processes through its interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)cycloheptan-1-one: Similar structure with the chlorine atom at the fourth position.
2-(2-Chlorophenyl)cycloheptan-1-one: Chlorine atom at the second position.
2-(3-Bromophenyl)cycloheptan-1-one: Bromine atom instead of chlorine at the third position.
Uniqueness
2-(3-Chlorophenyl)cycloheptan-1-one is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. The position of the chlorine atom can affect the compound’s ability to interact with other molecules, making it distinct from its isomers and analogs.
Propriétés
Formule moléculaire |
C13H15ClO |
|---|---|
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H15ClO/c14-11-6-4-5-10(9-11)12-7-2-1-3-8-13(12)15/h4-6,9,12H,1-3,7-8H2 |
Clé InChI |
UHYWTELNLLSBOU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)

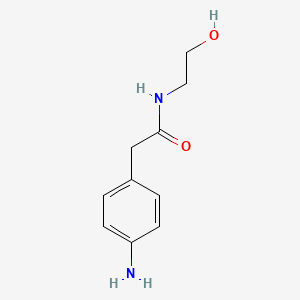
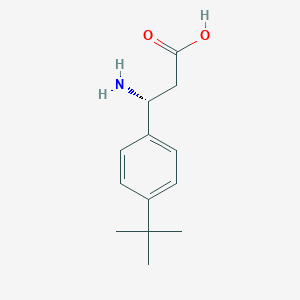
![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)
![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)
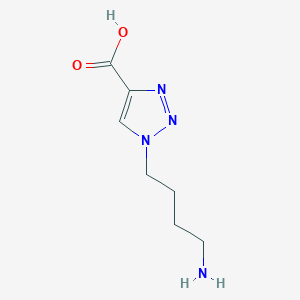
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)


![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)

